molecular formula C12H19ClN2 B14389169 Pyrazine, 3-chloro-2,5-bis(1-methylpropyl)- CAS No. 88346-47-8

Pyrazine, 3-chloro-2,5-bis(1-methylpropyl)-

Cat. No.: B14389169
CAS No.: 88346-47-8
M. Wt: 226.74 g/mol
InChI Key: MCTAFUUCPZHXMN-UHFFFAOYSA-N
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Description

Pyrazine, 3-chloro-2,5-bis(1-methylpropyl)-: is a derivative of pyrazine, a heterocyclic aromatic organic compound. Pyrazines are known for their broad-spectrum antimicrobial activity and are widely used in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine derivatives often involves multi-step processes. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of boron reagents with halides under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of pyrazine derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired derivative and its applications.

Chemical Reactions Analysis

Types of Reactions: Pyrazine, 3-chloro-2,5-bis(1-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazine N-oxides, while substitution reactions can yield various halogenated pyrazine derivatives .

Scientific Research Applications

Chemistry: Pyrazine derivatives are used as intermediates in the synthesis of various organic compounds. They are also used as ligands in coordination chemistry.

Biology: Pyrazine derivatives exhibit antimicrobial activity and are used in the development of antibiotics and other antimicrobial agents .

Medicine: Pyrazine derivatives are investigated for their potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry: Pyrazine derivatives are used as flavoring agents in the food industry and as precursors in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of pyrazine, 3-chloro-2,5-bis(1-methylpropyl)- involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may involve the disintegration of the cell envelope, inhibition of translational and transcriptional processes, and generation of reactive oxygen species .

Comparison with Similar Compounds

  • Pyrazine, 2-chloro-3-(2-methylpropyl)-
  • Pyrazine, 2,3-dimethyl-5-(1-methylpropyl)-
  • Pyrazine, (2-methylpropyl)-

Uniqueness: Pyrazine, 3-chloro-2,5-bis(1-methylpropyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methylpropyl groups can affect its interactions with other molecules and its overall stability .

Properties

CAS No.

88346-47-8

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

2,5-di(butan-2-yl)-3-chloropyrazine

InChI

InChI=1S/C12H19ClN2/c1-5-8(3)10-7-14-11(9(4)6-2)12(13)15-10/h7-9H,5-6H2,1-4H3

InChI Key

MCTAFUUCPZHXMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CN=C(C(=N1)Cl)C(C)CC

Origin of Product

United States

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